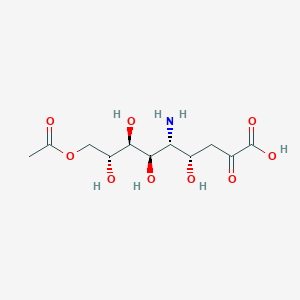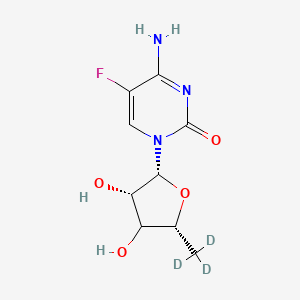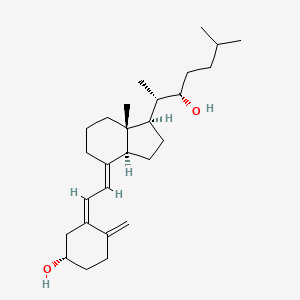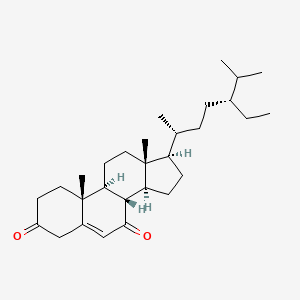![molecular formula C52H59N9O7 B12370900 4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide](/img/structure/B12370900.png)
4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and heterocyclic rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Key steps may include:
Formation of the Isoindoline-1,3-dione Core: This step involves the reaction of phthalic anhydride with an amine to form the isoindoline-1,3-dione core.
Addition of the Piperidin-3-yl Group: The piperidin-3-yl group is introduced through a nucleophilic substitution reaction.
Coupling with the Pyrazol-1-yl Group: This step involves the use of a coupling reagent to attach the pyrazol-1-yl group to the intermediate compound.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases related to its mechanism of action.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives and piperidine-containing molecules. Examples include:
Thalidomide: A well-known isoindoline-1,3-dione derivative with immunomodulatory properties.
Lenalidomide: Another isoindoline-1,3-dione derivative used in the treatment of multiple myeloma.
Pomalidomide: Similar to lenalidomide, used for its anti-inflammatory and anti-cancer properties.
Uniqueness
4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C52H59N9O7 |
|---|---|
Poids moléculaire |
922.1 g/mol |
Nom IUPAC |
4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide |
InChI |
InChI=1S/C52H59N9O7/c62-45(17-12-26-54-43-16-11-15-41-49(43)52(68)61(51(41)67)44-23-24-46(63)57-50(44)66)55-25-10-6-4-2-1-3-5-7-18-47(64)58-27-29-59(30-28-58)48(65)35-60-34-39(32-56-60)36-19-21-37(22-20-36)42-33-53-31-38-13-8-9-14-40(38)42/h8-9,11,13-16,19-22,31-34,44,54H,1-7,10,12,17-18,23-30,35H2,(H,55,62)(H,57,63,66) |
Clé InChI |
BGFPHKGFAIAVCS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCC(=O)NCCCCCCCCCCC(=O)N4CCN(CC4)C(=O)CN5C=C(C=N5)C6=CC=C(C=C6)C7=CN=CC8=CC=CC=C87 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)
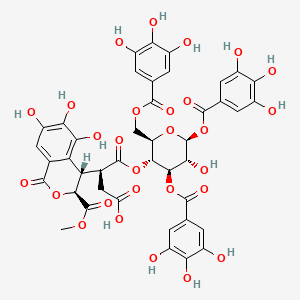

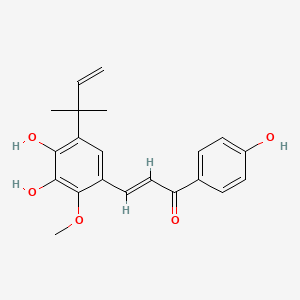

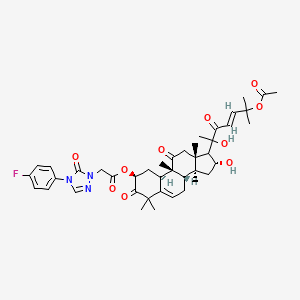
![(2S,3S,4S,5R,6S)-6-[4-[[3-[[1-[2-amino-4-[2-hydroxyethyl(propyl)carbamoyl]-3H-1-benzazepin-8-yl]cyclopropanecarbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]oxymethyl]-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12370859.png)
